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Compound of Interest

Compound Name: (R)-(-)-2-Nonyl isothiocyanate

CAS No.: 737000-85-0

Cat. No.: B1424462 Get Quote

Executive Summary
(R)-(-)-2-Nonyl isothiocyanate (NITC) represents a distinct class of chiral, secondary

isothiocyanates. Unlike the ubiquitous primary isothiocyanates (ITCs) found in cruciferous

vegetables (e.g., Allyl ITC, Sulforaphane), NITC possesses a steric bulk at the electrophilic

carbon and a significant lipophilic tail (C9). These structural features impart unique

pharmacokinetic properties, specifically modulating its reactivity toward biological nucleophiles

(cysteine thiols) and its interaction with hydrophobic binding pockets in targets like TRPA1 and

Keap1.

This guide dissects the SAR of NITC, contrasting its secondary alkyl structure against primary

analogs to elucidate its utility as both a pharmacological probe and a chiral derivatizing agent.

Chemical Architecture & Properties
The biological efficacy of (R)-(-)-2-Nonyl ITC is defined by three pharmacophores: the

electrophilic warhead, the lipophilic scaffold, and the chiral center.
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Component Structure
Function & SAR
Implication

Warhead -N=C=S (Isothiocyanate)

Electrophile: Reacts with

sulfhydryl (-SH) groups of

cysteines via

thiocarbamoylation.

Scaffold Nonyl Chain (C9)

Lipophilicity: High LogP (~4.5)

ensures rapid membrane

intercalation and blood-brain

barrier (BBB) penetration.

Branching C2-Methyl Group

Steric Hindrance: The

secondary carbon reduces the

rate of nucleophilic attack

compared to primary ITCs,

enhancing metabolic stability.

Chirality (R)-Configuration

Stereoselectivity: Dictates

binding affinity in chiral pockets

(e.g., TRPA1 transmembrane

domain).

Reactivity Profile: Primary vs. Secondary ITCs
A critical SAR distinction is the reactivity rate. Primary ITCs (e.g., Allyl ITC) undergo rapid

conjugation with Glutathione (GSH), leading to fast excretion.

Mechanism: The methyl group at the C2 position of NITC creates steric hindrance around

the electrophilic carbon of the -NCS group.

Outcome: Slower reaction kinetics with GSH. This "dampened" reactivity allows NITC to

bypass first-pass detoxification more effectively than its primary counterparts, potentially

sustaining Nrf2 activation.

Biological Mechanisms of Action[1][2][3][4]
TRPA1 Activation (The "Pungency" Pathway)
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NITC acts as a covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1)

channel.

Binding Mode: NITC crosses the plasma membrane and reacts with cytoplasmic cysteine

residues (specifically Cys621, Cys641, Cys665) on the N-terminus of TRPA1.

SAR Effect: The C9 chain anchors the molecule in the hydrophobic lipid bilayer, positioning

the -NCS group near the channel gate. The (R)-enantiomer often exhibits differential potency

due to the chiral environment of the channel pore.

Keap1-Nrf2 Pathway Induction
Like other ITCs, NITC induces the Phase II antioxidant response.

Sensor: Keap1 (Kelch-like ECH-associated protein 1) is the cysteine-rich sensor.

Reaction: NITC modifies Cys151 of Keap1.

Release: This conformational change prevents Keap1 from ubiquitinating Nrf2.

Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant

Response Element (ARE).
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Click to download full resolution via product page

Figure 1: Dual mechanism of action showing TRPA1 activation (sensory) and Keap1-Nrf2

induction (cytoprotective).

Experimental Protocols
Synthesis of (R)-(-)-2-Nonyl Isothiocyanate
Principle: Conversion of a primary amine to an ITC using Carbon Disulfide (CS2) and a

desulfurizing agent (DCC) is the standard laboratory method.

Reagents:

(R)-(-)-2-Aminononane (1.0 eq)

Carbon Disulfide (CS2) (1.2 eq)

Triethylamine (TEA) (1.1 eq)

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

Thiocarbamate Formation: In a round-bottom flask under N2 atmosphere, dissolve (R)-(-)-2-

aminononane in anhydrous DCM. Cool to 0°C.

Addition: Add TEA, followed by the dropwise addition of CS2. Stir for 1 hour at 0°C.

Desulfurization: Add DCC (dissolved in DCM) dropwise. Allow the mixture to warm to room

temperature and stir overnight.

Workup: The reaction precipitates Dicyclohexylurea (DCU). Filter off the white solid.

Purification: Wash the filtrate with water and brine. Dry over MgSO4. Concentrate in vacuo.
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Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield

(R)-(-)-2-Nonyl ITC as a colorless oil.

TRPA1 Calcium Influx Assay
Objective: Quantify the agonist potency (EC50) of NITC.

Materials:

HEK293 cells stably expressing human TRPA1.

Fluo-4 AM (Calcium indicator).

Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

Baseline: Measure basal fluorescence (Ex/Em 490/525 nm) for 30 seconds.

Injection: Inject (R)-(-)-2-Nonyl ITC (serial dilutions from 100 µM to 0.1 µM).

Measurement: Monitor fluorescence increase for 120 seconds.

Analysis: Plot ΔF/F0 vs. log[Concentration] to determine EC50.

Note: Use Allyl ITC (100 µM) as a positive control (100% response).

Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for selecting (R)-(-)-2-Nonyl ITC over other

analogs.
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ITC Selection Criteria
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Figure 2: SAR decision tree highlighting the unique combination of lipophilicity and steric

stability in (R)-(-)-2-Nonyl ITC.

Comparative Data Table
Feature Allyl ITC (AITC) (R)-(-)-2-Nonyl ITC SAR Implication

Carbon Chain C3 (Allyl) C9 (Nonyl)

NITC has superior

membrane residence

time.

ITC Type Primary Secondary

NITC is less prone to

rapid GSH

conjugation (lower

toxicity).

LogP (Est.) ~1.3 ~4.5

NITC is ideal for CNS

targeting or lipid-rich

tissues.

Volatility High Low

NITC is easier to

handle in quantitative

assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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